Product packaging for Deuterium chloride(Cat. No.:CAS No. 7698-05-7)

Deuterium chloride

Cat. No.: B128001
CAS No.: 7698-05-7
M. Wt: 36.46 g/mol
InChI Key: VEXZGXHMUGYJMC-FTGQXOHASA-N
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Description

Significance of Isotopic Labeling in Advanced Chemical Science

Isotopic labeling is a fundamental technique in which an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons. wikipedia.org This "label" allows researchers to track the molecule through complex chemical or biological processes. creative-proteomics.com The most commonly used stable isotopes in these studies include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org The presence and location of these isotopes can be detected using various analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which differentiate molecules based on mass and nuclear spin properties, respectively. wikipedia.orgspectroinlets.com

The primary utility of isotopic labeling lies in its ability to provide detailed insights into reaction mechanisms, metabolic pathways, and molecular structures. metwarebio.com By following the labeled atom, chemists can determine which bonds are broken and formed during a reaction, identify intermediate species, and understand the stereochemistry of a transformation. In biochemistry, isotopic labeling is crucial for tracing the metabolic fate of molecules within a cell, providing a map of complex biochemical networks. creative-proteomics.com Furthermore, the kinetic isotope effect (KIE), the change in the rate of a reaction when an atom is replaced by its isotope, offers profound insights into the rate-determining steps of a reaction.

Role of Deuterium Chloride as a Model System and Reagent in Isotopic Studies

This compound serves as both a model system and a versatile reagent in isotopic studies. ontosight.ai As a model system, its simple diatomic structure allows for detailed spectroscopic and theoretical investigations of isotopic effects. royalsocietypublishing.org The fundamental vibration-rotation band of DCl has been studied with high resolution, providing precise data on bond length and the effects of isotopic substitution on molecular constants. royalsocietypublishing.org These studies contribute to the fundamental understanding of molecular physics and serve as a benchmark for theoretical models. Furthermore, the reaction of chlorine atoms with this compound has been a subject of study to understand the kinetic isotope effect and tunneling in chemical reactions. aip.orgcapes.gov.br

As a reagent, this compound is widely used for introducing deuterium into other molecules. ontosight.ai It can be used in acid-catalyzed reactions where a deuterated acid is required or for isotope exchange studies in organic synthesis. sigmaaldrich.com For example, it has been employed in the synthesis of deuterated organic compounds, such as deuterated methyl chloroform. cdnsciencepub.com In many instances, DCl is generated in situ for these reactions. A common laboratory preparation involves the reaction of benzoyl chloride with deuterium oxide. acs.org

Overview of Current Research Imperatives for this compound Investigations

Current research involving this compound continues to build upon its foundational roles. In spectroscopy, ongoing studies aim to refine our understanding of the intermolecular forces and dynamics in DCl-containing systems. High-resolution spectroscopic techniques are employed to investigate the subtle details of its interaction with other molecules and surfaces. royalsocietypublishing.org

A significant area of research is the use of deuterium labeling, often involving reagents like DCl, in the development of deuterated drugs. isowater.comresearchgate.net Deuterating a drug molecule can alter its metabolic rate, potentially leading to improved pharmacokinetic profiles. isowater.com While DCl itself is not a therapeutic agent, it serves as a key building block in the synthesis of these modified pharmaceuticals.

Furthermore, deuterium and its compounds, including DCl, are integral to studies in materials science and nanotechnology. The different physical properties of deuterated compounds can influence the characteristics of materials at the nanoscale. Research in these areas leverages the unique properties of deuterium to create novel materials with specific functionalities.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula DCl or ²HCl ontosight.ai
Molecular Weight 37.47 g/mol sigmaaldrich.comisotope.comisotope.com
Melting Point -114 °C sigmaaldrich.comchemicalbook.com
Boiling Point -85 °C sigmaaldrich.comchemicalbook.com
Vapor Density 1.3 (vs air) sigmaaldrich.com
Isotopic Purity Typically ≥99 atom % D sigmaaldrich.comsigmaaldrich.com
Form Gas at standard conditions sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula DCl B128001 Deuterium chloride CAS No. 7698-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2H)chlorane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH/h1H/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZGXHMUGYJMC-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043478
Record name Deuterium chloride
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Molecular Weight

37.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Compressed gas; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Deuterium chloride
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CAS No.

7698-05-7
Record name Deuterium chloride
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Record name Deuterium chloride
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Record name [2H]hydrogen chloride
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Synthesis and Isotopic Enrichment Methodologies for Deuterium Chloride and Deuterated Compounds

Advanced Preparation Techniques for Gaseous Deuterium (B1214612) Chloride

Gaseous deuterium chloride (DCl) is a crucial reagent for the incorporation of deuterium into various organic molecules. Its preparation can be achieved through several methods, with a focus on safety and efficiency, particularly in research laboratory settings.

Reactions Involving Thionyl Chloride and Deuterium Oxide Systems

A well-established and efficient method for the production of this compound gas involves the reaction of thionyl chloride (SOCl₂) with deuterium oxide (D₂O). researchgate.netacs.orgunirioja.es This reaction is analogous to the synthesis of hydrogen chloride (HCl) from thionyl chloride and water. The reaction proceeds as shown in the following equation:

SOCl₂(l) + D₂O(l) → 2DCl(g) + SO₂(g) researchgate.netacs.orgunirioja.es

This reaction is advantageous because it produces gaseous DCl directly, along with sulfur dioxide (SO₂) as a byproduct. researchgate.netacs.orgunirioja.es The process is often carried out in a controlled manner to manage the evolution of the gaseous products. The use of thionyl chloride as a reagent is common in organic synthesis for the preparation of acid chlorides from carboxylic acids.

Microscale Synthesis Apparatus for DCl Gas Production in Research Settings

For research applications, particularly in educational settings like physical chemistry experiments involving ro-vibrational spectroscopy, a microscale apparatus provides a safe and efficient way to generate DCl gas. researchgate.netacs.orgresearchgate.net This approach avoids the need for complex and potentially hazardous gas and vacuum manifold systems. researchgate.net

A typical microscale setup involves a small reaction vessel, such as a flask, where thionyl chloride is placed. researchgate.net Deuterium oxide is then added slowly, often with a microliter syringe, to control the rate of the reaction and the production of DCl gas. researchgate.net The generated gas mixture, containing DCl and SO₂, can be used directly or passed through a system to collect the desired product. researchgate.netresearchgate.net This method eliminates the risks associated with the rapid pressure increase that can occur when heating frozen DCl, a hazard in older methods that used reagents like benzoyl chloride. researchgate.netresearchgate.net The entire operation can be conducted at atmospheric pressure, enhancing safety. researchgate.netacs.orgunirioja.es

Deuterium Exchange and Labeling Processes Utilizing this compound

This compound is a valuable reagent for introducing deuterium atoms into organic molecules through hydrogen-deuterium (H/D) exchange reactions. This isotopic labeling is essential for a variety of applications, including mechanistic studies and as internal standards in mass spectrometry.

Catalytic Deuterium Exchange Reactions with Organic Substrates

Acid-catalyzed H/D exchange is a powerful technique for deuterium incorporation, and DCl is a commonly used deuterated mineral acid catalyst for this purpose. nih.gov These reactions often proceed via an electrophilic aromatic substitution mechanism, leading to the selective deuteration of electron-rich positions in aromatic rings. nih.gov

For instance, the deuteration of polyphenolic compounds can be achieved with high yields and isotopic purities using a DCl/D₂O mixture in an ionic liquid under microwave irradiation. acs.orgnih.gov This method has been shown to be highly regioselective for the aromatic ring C-H bonds, leaving other sites like benzylic and lactone α-carbonyl positions unaffected. acs.orgnih.gov Similarly, DCl in D₂O has been used for the deuteration of various cyclic organic substrates, such as anthracene (B1667546) and naphthalene, at high temperatures to achieve high levels of deuterium exchange. google.com

The efficiency of deuterium exchange can be influenced by the catalyst and reaction conditions. For example, palladium on carbon (Pd/C) in the presence of D₂O and DCl has been used to enhance the deuteration of benzylic hydrogen atoms in a piperidine (B6355638) derivative. mdpi.com

Phase-Transfer Catalysis in Deuterium Exchange Systems

Phase-transfer catalysis (PTC) offers a valuable method for conducting reactions between reagents in immiscible phases, such as an organic substrate and an aqueous deuterium source. This technique has been successfully applied to the deuteration of organic compounds.

In the context of deuterium exchange, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of deuteroxide ions (OD⁻) from the aqueous phase (D₂O) to the organic phase containing the substrate. google.comgoogleapis.comgoogle.com This enables the H/D exchange to occur under milder conditions than might otherwise be required.

A notable application of this is the synthesis of deuterated methylene (B1212753) chloride (CD₂Cl₂). google.com By contacting methylene chloride with a basic aqueous phase containing D₂O in the presence of a phase-transfer catalyst, a high degree of deuterium substitution can be achieved without significant product decomposition. google.com The process can be repeated in cycles with fresh aqueous phase to reach very high isotopic enrichment, often exceeding 99% D. google.com Various tetraalkylammonium salts, such as methyl-tricaprylylammonium chloride and tetrabutylammonium (B224687) (TBA) salts, have proven effective as catalysts in these systems. google.com

The use of PTC has also been explored for the H/D exchange in heteroaromatic compounds like thiazoles, where various quaternary salts have been studied to optimize the exchange process. psu.edu

Table 2: Phase-Transfer Catalysts for Deuterium Exchange

Catalyst Type Example Catalyst Substrate Example Deuterium Source Reference(s)
Quaternary Ammonium Salt Tetrabenzylammonium chloride Chloroform D₂O/NaOD googleapis.com
Quaternary Ammonium Salt Methyl-tricaprylylammonium chloride Methylene chloride D₂O/Base google.com

Regioselectivity and Chemoselectivity Considerations in Deuterium Incorporation

Controlling the specific site of deuterium incorporation (regioselectivity) and the selective reaction of one functional group over another (chemoselectivity) is a critical aspect of modern synthetic chemistry. acs.org While direct H/D exchange can sometimes be difficult to control, various strategies have been developed to achieve high selectivity. acs.org

Acid-catalyzed methods using DCl often show regioselectivity based on the electronic properties of the substrate. For example, in electrophilic aromatic substitution, deuterium is directed to the most electron-rich positions. nih.gov In the case of polyphenols, H/D exchange with DCl/D₂O under microwave conditions in an ionic liquid is highly regioselective for the aromatic ring protons, without affecting benzylic or lactone α-carbonyl C-H bonds. acs.orgnih.gov

The choice of catalyst and reaction conditions plays a pivotal role. For instance, in the deuteration of N-unsubstituted imidazoles, precise control of the acid or base concentration allows for divergent, chemoselective deuteration. researchgate.netrsc.org Under acidic conditions with DCl, deuteration occurs selectively at specific carbon positions of the imidazole (B134444) ring. rsc.org

Late-stage functionalization of complex molecules, such as pharmaceuticals, demands high selectivity to avoid unwanted side reactions. nih.gov While powerful, the use of strong deuterated acids like DCl can sometimes lead to undesired side reactions or decomposition if not carefully controlled. nih.gov The development of milder and more selective catalytic systems continues to be an active area of research to address these challenges. nju.edu.cnsnnu.edu.cn

Table 3: Mentioned Compounds

Compound Name
This compound
Thionyl chloride
Deuterium oxide
Sulfur dioxide
Hydrogen chloride
Benzoyl chloride
Anthracene
Pyrene
Naphthalene
Piperidine
Methylene chloride
Chloroform
Thiazole
Imidazole
Methyl-tricaprylylammonium chloride
Tetrabutylammonium chloride
Tetrabutylammonium bromide
Tetrabutylammonium hydrogen sulfate
Tetrabenzylammonium chloride

Strategies for Achieving High Deuteration Ratios in Synthesized Compounds

Achieving a high degree of deuterium incorporation is a critical goal in the synthesis of deuterated compounds. The efficiency of deuterium labeling, often expressed as a percentage of deuterium incorporation, is paramount for applications in mechanistic studies, kinetic isotope effect investigations, and enhancing the metabolic stability of pharmaceuticals. nju.edu.cnresearchgate.net Various synthetic strategies have been developed and optimized to maximize the replacement of hydrogen with deuterium atoms in a target molecule. These strategies often revolve around the principles of hydrogen isotope exchange (HIE), reaction condition optimization, and advanced catalytic and process technologies. snnu.edu.cnacs.org

A primary strategy involves driving the equilibrium of an H/D exchange reaction towards the deuterated product by using a large excess of the deuterium source. nih.gov Deuterium oxide (D₂O) is the most common, cost-effective, and readily available deuterium source, often used in significant excess to ensure high levels of incorporation. snnu.edu.cn Other sources include deuterium gas (D₂), deuterated solvents like methanol-d₄ (CD₃OD), and deuterated reagents such as sodium borodeuteride (NaBD₄) and sodium formate-d. nju.edu.cnrsc.orgresearchgate.net

Catalysis is the cornerstone of modern deuteration methodologies, enabling high efficiency and selectivity under milder conditions than traditional acid/base-catalyzed exchanges. researchgate.netthieme-connect.com Transition-metal catalysts, particularly those based on iridium, palladium, rhodium, and cobalt, are widely used for direct HIE reactions. snnu.edu.cnacademie-sciences.frchemrxiv.org These methods can achieve high levels of deuterium incorporation, often with excellent regioselectivity dictated by directing groups within the substrate molecule. snnu.edu.cnchemrxiv.org

Recent advancements have focused on novel catalytic systems to further improve deuteration efficiency. Photocatalysis, using visible light to drive the reaction, has emerged as a powerful technique for achieving high deuterium incorporation under exceptionally mild conditions. nju.edu.cnnih.govrsc.org These methods can utilize inexpensive deuterium sources like D₂O and are often tolerant of a wide range of functional groups. nih.govnih.gov Similarly, electrochemical methods, which use electrical current to facilitate the reaction, offer a controllable and safe route to deuterated molecules, often with high selectivity and efficiency. bionauts.jpoaepublish.comrsc.org

Process optimization, including the use of flow chemistry, represents another key strategy for maximizing deuteration. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved selectivity, higher yields, and minimized decomposition of sensitive substrates. vapourtec.comthalesnano.comresearchgate.net This technology is particularly advantageous for scaling up deuteration reactions and for safely handling reagents like D₂ gas, which can be generated in situ from D₂O. thalesnano.comscispace.com

The choice of solvent is also critical. Aprotic solvents are often preferred to prevent undesired H-D exchange with the solvent itself, thereby ensuring that the deuterium from the intended source is incorporated into the substrate. thalesnano.com The combination of an appropriate catalyst, an optimized solvent system, and a suitable deuterium source is essential for developing robust and efficient protocols that yield compounds with high deuteration ratios. acs.org

Research Findings on High-Incorporation Deuteration Methods

Several catalytic systems have demonstrated exceptional performance in achieving high levels of deuterium incorporation across a variety of organic molecules.

Photocatalytic and Radical-Mediated Deuteration

Photoredox catalysis offers a mild and efficient pathway for the deuteration of aldehydes using D₂O as the deuterium source. A study utilizing an organophotoredox catalyst demonstrated uniformly high levels of deuterium incorporation (90–98%) for a wide array of both aromatic and aliphatic aldehydes. nih.gov This radical-based approach is distinct from traditional ionic HDE processes and shows excellent functional group tolerance. nih.gov Another photocatalytic method using a gold-loaded titanium dioxide (Au/TiO₂) photocatalyst achieved an 85.1% deuteration ratio in the conversion of lauric acid to deuterated undecane. rsc.org

Reaction TypeCatalyst/MethodSubstrate TypeDeuterium SourceDeuteration Level (%)Reference(s)
Photoredox H/D ExchangeOrganophotoredox CatalystAromatic & Aliphatic AldehydesD₂O90–98 nih.gov
Photocatalytic DecarboxylationAu(0.5)/TiO₂Lauric AcidD₂O85.1 rsc.org
Photocatalytic DehalogenationPorous CdSe NanosheetsAryl HalidesD₂OHigh nih.gov
Cobalt-PhotocatalysisCo/Photocatalyst Dual SystemAryl AldehydesD₂OHigh acs.org

Transition-Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

Transition metals are highly effective for HIE reactions. Iridium-based catalysts are particularly versatile for the ortho-deuteration of arenes containing directing groups like pyridines, amides, and sulfonamides, frequently achieving high deuterium incorporation. snnu.edu.cn For instance, an Iridium(I) chloride complex has been used for the C-H activation and deuteration of primary sulfonamides with high efficiency. snnu.edu.cn Palladium-on-carbon (Pd/C) is another widely used heterogeneous catalyst. When used with D₂O at elevated temperatures, it can effectively deuterate the alkyl side chains of aromatic compounds. snnu.edu.cn Combining catalysts, such as a Pd/C and Rh/C mixed system, can also enhance deuteration ratios in the synthesis of deuterated amines from amides. epj-conferences.org

Reaction TypeCatalyst/MethodSubstrate TypeDeuterium SourceDeuteration Level (%)Reference(s)
Ortho-C–H HIEIridium(I) NHC ComplexPrimary SulfonamidesD₂ GasHigh snnu.edu.cn
Br/D ExchangePd₂(dba)₃ / t-Bu₃PAryl BromidesSodium formate-d>98 rsc.org
Reductive DeuterationRaney Nickel (Flow Chemistry)NitrilesD₂O>90 researchgate.netscispace.com
Ortho-C–H HIECp*Co(CO)I₂Aromatics with Directing GroupsD₂O or CD₃OD38–63 chemrxiv.org
Reductive DeuterationCobalt-catalyzedAmidoacrylatesDeuterated Methanol99 researchgate.net
H/D ExchangePd/C and Pt/C (Microwave)Aromatic/Heterocyclic CompoundsD₂O / NaBD₄High researchgate.net

Flow Chemistry and Electrochemical Methods

Flow chemistry provides a robust platform for deuteration, offering enhanced control and efficiency. The deuteration of ethyl cinnamate (B1238496) using a 5% Pd/BaSO₄ catalyst in a flow system resulted in 95% deuterium incorporation. thalesnano.com A flow method for the reductive deuteration of various nitriles using Raney nickel as the catalyst and D₂O as the deuterium source consistently achieved excellent deuterium incorporation (>90%). researchgate.netscispace.com Electrochemical approaches have also proven effective. A novel flow synthesis system using a proton-conducting membrane (e.g., Nafion) achieved high deuterium introduction (80-99%) for compounds like Ibuprofen, using D₂O as the source. bionauts.jp Another electrochemical method for labeling sulfur-containing molecules achieved deuterium incorporation up to 97%. rsc.org

Reaction TypeCatalyst/MethodSubstrate TypeDeuterium SourceDeuteration Level (%)Reference(s)
Reductive Deuteration5% Pd/BaSO₄ (Flow Chemistry)Ethyl CinnamateD₂ (from D₂O)95 thalesnano.com
Reductive DeuterationRaney Nickel (Flow Chemistry)TryptamineD₂O~95 scispace.com
Electrochemical DeuterationProton-Conducting Membrane (Flow)IbuprofenD₂O80–99 bionauts.jp
Electrochemical DeuterationCarbon ElectrodesSulfonamidesD₂Oup to 97 rsc.org

Compound and Reagent Table

NameFormula/Type
This compoundDCl
Deuterium oxideD₂O
Deuterium gasD₂
Methanol-d₄CD₃OD
Sodium borodeuterideNaBD₄
Sodium formate-dDCOONa
IridiumIr
PalladiumPd
RhodiumRh
CobaltCo
PlatinumPt
Titanium dioxideTiO₂
GoldAu
Cadmium SelenideCdSe
Raney NickelNi-Al alloy
Palladium on carbonPd/C
Palladium on barium sulfatePd/BaSO₄
Ethyl cinnamateC₁₁H₁₂O₂
Lauric acidC₁₂H₂₄O₂
UndecaneC₁₁H₂₄
IbuprofenC₁₃H₁₈O₂
TryptamineC₁₀H₁₂N₂
NafionSulfonated tetrafluoroethylene-based fluoropolymer-copolymer

Advanced Spectroscopic Characterization of Deuterium Chloride and Its Systems

Vibrational and Rotational Spectroscopy of Deuterium (B1214612) Chloride

The study of the vibrational and rotational energy levels of molecules provides fundamental insights into their structure and dynamics. For deuterium chloride (DCl), a simple diatomic molecule, high-resolution spectroscopic techniques have enabled a detailed characterization of its properties, including the effects of isotopic substitution.

High-Resolution Infrared and Raman Spectroscopic Investigations of DCl

High-resolution Fourier transform infrared (FTIR) spectroscopy has been a important tool for studying the vibrational and rotational motions of DCl. franklycaroline.comgustavus.eduweebly.com These studies focus on the fundamental vibrational band (v=0 to v=1) and the associated rotational transitions. gustavus.edu The resulting spectra exhibit distinct P- and R-branches, corresponding to rotational transitions with ΔJ = -1 and ΔJ = +1, respectively. odinity.com The Q-branch (ΔJ=0) is forbidden for diatomic molecules like DCl and is therefore absent. scribd.com

Raman spectroscopy has also been employed to investigate DCl, particularly in the solid phase. tandfonline.comtandfonline.comcdnsciencepub.comaip.org These studies have provided information on the crystalline structure and phase transitions of solid DCl under varying temperature and pressure conditions. tandfonline.comtandfonline.comcdnsciencepub.com For instance, Raman scattering studies have confirmed the order-disorder nature of ferroelectric transitions in solid DCl. cdnsciencepub.com

Analysis of Fundamental Vibration-Rotation Bands and Isotopic Splitting in DCl Spectra

The analysis of the fundamental vibration-rotation band of DCl provides a wealth of information about its molecular constants. By fitting the observed line positions to appropriate energy level expressions, researchers can determine values for the equilibrium bond length, moment of inertia, and other spectroscopic parameters. gustavus.eduscribd.com

A key feature in the spectra of DCl is the isotopic splitting due to the presence of two stable chlorine isotopes, ³⁵Cl and ³⁷Cl. franklycaroline.comscribd.com This results in separate sets of spectral lines for D³⁵Cl and D³⁷Cl. sfu.ca The isotopic effect is also prominent when comparing the spectrum of DCl to that of hydrogen chloride (HCl). DCl absorbs at a lower wavenumber than HCl, a direct consequence of the increased reduced mass upon substituting deuterium for hydrogen. franklycaroline.comweebly.com This shift is a classic example of the isotopic effect in molecular spectroscopy. franklycaroline.com High-resolution instruments are necessary to resolve the fine splitting caused by the chlorine isotopes. weebly.com

The following table summarizes key spectroscopic constants for DCl and HCl, highlighting the isotopic effect.

Table 1: Spectroscopic Constants for DCl and HCl

Constant DCl HCl Reference
Ground Vibrational Frequency (v₀) 2089.122 ± 0.12 cm⁻¹ 2883.881 ± 0.07 cm⁻¹ weebly.com
Rotational Constant at Equilibrium (Bₑ) 5.46 ± 0.03 cm⁻¹ 10.56 ± 0.02 cm⁻¹ weebly.com
Internuclear Separation at Equilibrium (rₑ) 1.27 ± 3.7x10⁻³ Å 1.27 ± 1.2x10⁻³ Å weebly.com
Force Constant (k) 490.21 ± 1.6x10⁻⁶ kg/s² 479.968 ± 2.8x10⁻⁷ kg/s² weebly.com

Studies of Hindered Rotation and Librational Dynamics of DCl in Condensed Phases

In condensed phases, such as in solid matrices or as part of a liquid, the free rotation of the DCl molecule is hindered by interactions with its environment. researchgate.netresearchgate.net This hindered rotation, also referred to as libration, has been studied using infrared spectroscopy. researchgate.net In matrices with spherically symmetrical substitutional sites like argon, krypton, and sulfur hexafluoride, hindered rotation of DCl is observed. researchgate.net However, in matrices with cylindrical sites such as nitrogen, carbon dioxide, and carbon monoxide, rotation is not observed. researchgate.netresearchgate.net

The study of librational dynamics is crucial for understanding photochemical reactions in clusters. For instance, the pre-excitation of the large-amplitude librational motion in a Cl···DCl complex has been shown to enhance the quantum yield of Cl₂ formation upon photodissociation of the DCl molecule. acs.org

Inter- and Intramolecular Vibrational States in this compound Dimers and Hydrogen Chloride Clusters

The study of DCl dimers and its mixed clusters with HCl provides insight into intermolecular interactions. High-resolution near-infrared spectroscopy has been used to investigate both the D-bonded (HCl–DCl) and H-bonded (DCl–HCl) isomers of the mixed dimer. aip.org The D-bonded isomer is found to be more stable. aip.org

Full-dimensional and fully coupled quantum calculations have been performed to determine the inter- and intramolecular vibrational states of various isotopologues of the hydrogen chloride-water dimer, including DCl–H₂O and DCl–D₂O. acs.orgacs.orgresearchgate.netnih.gov These calculations provide detailed information on the vibrational frequencies and the shifts that occur upon dimerization. acs.orgnih.gov For example, the calculated DCl stretch frequency shift for the DCl–D₂O dimer shows excellent agreement with experimental values. acs.orgnih.gov

Infrared spectroscopy of (DCl)₂ isolated in solid parahydrogen has revealed details about interchange-tunneling, a large-amplitude motion. nih.govaip.org The interchange-tunneling splitting in the ground vibrational state of D³⁵Cl–D³⁷Cl is significantly smaller than in the gas phase, and this tunneling motion is quenched in excited intramolecular vibrational states. nih.govaip.org

Spectroscopic Probes for Environmental Effects on DCl Molecular Dynamics

The spectroscopic properties of DCl are sensitive to its environment, making it a useful probe for local conditions. In solid matrices, the rotational spacing of DCl decreases less from the gas phase compared to HCl, which can be explained by a rotational-translational coupling model. researchgate.net The interaction of DCl with the surrounding matrix can also induce transitions that are otherwise forbidden, providing further information about the local environment. capes.gov.br

The pressure and temperature can also significantly affect the spectra of DCl. Raman studies of solid DCl at various pressures and temperatures have been used to map out its phase diagram, showing the transition from a disordered to an ordered phase. tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with this compound

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a valuable technique that utilizes the magnetic properties of the deuterium nucleus. wikipedia.org While it has a similar chemical shift range to proton NMR, the resolution is generally poorer due to the smaller magnetic dipole moment of the deuteron (B1233211). wikipedia.org

A primary application of ²H NMR is to confirm the success of deuteration reactions. A compound that has been successfully deuterated will exhibit a strong signal in the ²H NMR spectrum but not in the ¹H NMR spectrum. wikipedia.org Deuterated compounds, including DCl solutions, are widely used as solvents in NMR spectroscopy to avoid interfering signals from the solvent itself. carlroth.com

Furthermore, in solid-state NMR, the relatively small quadrupole moment of deuterium makes ²H NMR particularly informative for studying molecular dynamics and orientation. wikipedia.org For instance, ²H NMR can be used to probe the orientation distributions in partially ordered deuterated polymers. wikipedia.org In the context of DCl, its use in solution allows for the exchange of acidic protons in a sample molecule with deuterium, which can simplify the resulting proton NMR spectrum and aid in signal assignment. carlroth.com

This compound as a Deuterated Solvent for NMR Spectroscopy

This compound, often in a solution of deuterium oxide (D₂O), serves as a specialized deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.comisotope.comcarlroth.com The primary advantage of using deuterated solvents is the substitution of hydrogen atoms (protons, ¹H) with deuterium atoms (²H or D). synmr.in Since deuterium resonates at a significantly different frequency from protons, the large solvent signal that would otherwise obscure the signals from the analyte is virtually eliminated. studymind.co.ukresearchgate.netsavemyexams.com This is crucial for recording clear and interpretable ¹H NMR spectra, especially when analyzing solutes at low concentrations. researchgate.net

The use of deuterated solvents like this compound simplifies the ¹H NMR spectrum, allowing for a more straightforward analysis of the signals originating from the compound of interest. synmr.inwikipedia.org This simplification is fundamental for the accurate elucidation of molecular structures. synmr.in High-purity deuterated solvents, with deuteration degrees often exceeding 99.5%, are available to meet the stringent requirements of researchers, ensuring minimal interference from residual proton signals. sigmaaldrich.com

While highly effective, the cost of deuterated solvents can be a consideration in experimental design due to the specialized processes required for their production. synmr.in

Utilization of Deuterium as a Lock Signal in ¹H NMR Spectroscopy

In modern NMR spectroscopy, the deuterium signal from the deuterated solvent, such as this compound in D₂O, serves a critical function as a "lock" signal. studymind.co.ukresearchgate.net The magnetic field (B₀) of an NMR spectrometer is prone to drifting over time, which can affect the accuracy and resolution of the spectra. researchgate.netlongdom.org The spectrometer's lock system continuously monitors the resonance frequency of the deuterium signal from the solvent. researchgate.netlongdom.org

Because the deuterium signal is sharp and its frequency is stable under constant conditions, any deviation in its position indicates a drift in the magnetic field. studymind.co.uk The instrument then adjusts the B₀ field to keep the deuterium resonance frequency constant, thereby stabilizing the entire spectrum. researchgate.netlongdom.org This deuterium frequency-field lock ensures the high stability required for complex and long-duration NMR experiments. researchgate.net

Furthermore, the well-known resonance frequency of the deuterium signal in a given solvent can be used to accurately reference the chemical shift scale, often defining 0 ppm by referencing the known difference from a standard like tetramethylsilane (B1202638) (TMS). wikipedia.orglongdom.org

Elucidation of Molecular Structures and Reaction Mechanisms via Deuterium Labeling and NMR

Deuterium labeling, where specific hydrogen atoms in a molecule are replaced with deuterium, is a powerful technique for elucidating molecular structures and investigating reaction mechanisms. synmr.instudymind.co.uk NMR spectroscopy is a primary tool for analyzing these deuterated molecules.

By observing the changes in the NMR spectrum upon deuterium labeling, researchers can:

Assign Signals: Replacing a specific proton with deuterium will cause the corresponding signal to disappear from the ¹H NMR spectrum, confirming the signal's assignment. wikipedia.org

Simplify Complex Spectra: In molecules with many overlapping proton signals, selective deuteration can simplify the spectrum, aiding in structural analysis. nih.gov

Trace Reaction Pathways: By introducing deuterium at a specific position and following its location in the products of a reaction, chemists can gain detailed insights into reaction pathways, intermediates, and transition states. synmr.inresearchgate.net This is particularly useful for studying rearrangements and exchange processes.

Investigate Stereochemistry: The stereochemical outcome of a reaction can be probed by using deuterated starting materials and analyzing the stereochemistry of the deuterium in the product. synmr.in

A classic example is the use of a "D₂O shake," where adding a small amount of D₂O to an NMR sample can identify labile protons (e.g., in -OH, -NH₂, -SH groups). wikipedia.org The labile protons exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

Applications in Research for Structural Determination and Identity Verification Using Deuterated Compounds

The use of deuterated compounds, including those prepared using this compound, is a cornerstone of structural chemistry and analytical research. carlroth.comsynmr.in NMR spectroscopy of deuterated compounds is a standard and powerful method for verifying the identity and determining the structure of newly synthesized molecules. azolifesciences.com

Key applications include:

Routine Analysis: In research and development laboratories, ¹H and ¹³C NMR spectroscopy using deuterated solvents is a routine procedure for confirming that the correct product has been synthesized. carlroth.comazolifesciences.com

Characterization of Complex Molecules: For large and complex molecules like proteins, nucleic acids, and natural products, selective deuteration helps to simplify crowded NMR spectra, enabling the assignment of resonances and the determination of three-dimensional structures. synmr.innih.govslideshare.net

Conformational Analysis: Deuterium labeling can be used to study the conformation and dynamics of molecules. synmr.in For instance, in protein NMR, the exchange rates of amide protons with deuterium from the solvent (D₂O) provide information about the protein's structure and flexibility. acs.org

The data below illustrates common deuterated solvents and their characteristic residual proton signals in ¹H NMR, which are often used for spectral calibration.

Table 1: Common Deuterated Solvents and Their Residual Proton Signals

Deuterated Solvent Formula Residual ¹H Signal (ppm)
Deuterium Oxide D₂O ~4.8
Chloroform-d CDCl₃ 7.26
Acetone-d₆ (CD₃)₂CO 2.05
Dimethyl Sulfoxide-d₆ (CD₃)₂SO 2.50
Methanol-d₄ CD₃OD 3.31 (OH), 4.87 (H₂O)
Acetonitrile-d₃ CD₃CN 1.94

Mass Spectrometry Techniques in this compound Research

Analysis of Isotope Exchange Reaction Products using Mass Spectroscopy

Mass spectrometry (MS) is an essential tool for analyzing the products of isotope exchange reactions, where deuterium atoms from a source like this compound are incorporated into a molecule. chemrxiv.org This technique, often coupled with a separation method like liquid chromatography (LC-MS), precisely measures the mass-to-charge ratio of ions, allowing for the determination of the extent and location of deuterium incorporation.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a prominent application. d-nb.info In HDX-MS, a molecule, often a protein, is exposed to a deuterated solvent like D₂O. nih.gov Labile hydrogen atoms (typically on N, O, or S) exchange with deuterium, causing an increase in the molecule's mass. nih.gov By analyzing the mass shift of the intact molecule or its fragments (produced after enzymatic digestion), researchers can gain insights into:

Protein Conformation and Dynamics: Regions of a protein that are exposed to the solvent will exchange hydrogens for deuterium more readily than regions that are buried or involved in hydrogen bonding. acs.orgnih.gov This provides information about protein folding and conformational changes.

Structural Elucidation of Small Molecules: The number of exchangeable hydrogens in a small molecule can be determined by observing the mass shift after incubation in a deuterated solvent, which helps to identify the presence of certain functional groups. d-nb.info

Reaction Mechanisms: MS can be used to analyze the products of chemical reactions where deuterium has been used as a tracer, helping to elucidate the reaction pathway. researchgate.netiaea.org

The high resolution of modern mass spectrometers allows for the differentiation between the small mass increase from deuterium incorporation (1.006 Da) and the natural abundance of heavy isotopes like ¹³C (1.003 Da). nih.gov

Table 2: Isotopic Masses Relevant to Deuterium Exchange Mass Spectrometry

Isotope Exact Mass (Da)
¹H 1.007825
²H (D) 2.014102
¹²C 12.000000
¹³C 13.003355
¹⁶O 15.994915

Quantification of Deuteration Ratios in Labeled Compounds

The precise determination of deuterium incorporation levels is critical for the successful application of isotopically labeled compounds. This compound (DCl) is frequently employed as a deuterating agent, and the resulting deuteration ratio is commonly quantified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). cardiff.ac.ukmdpi.com

One prevalent method involves ¹H NMR spectroscopy, where the extent of deuteration is calculated by comparing the integration of specific proton signals in the deuterated compound against a non-deuterated internal standard. cardiff.ac.ukmdpi.com This approach allows for the quantification of deuterium incorporation at specific positions within a molecule. For instance, in studies involving H-D exchange reactions facilitated by a catalyst in the presence of a deuterium source like D₂O (which can be used to generate DCl in situ or as a primary deuterium source), the H-D exchange yield can be accurately calculated. The yield is determined by comparing the ratio of the integration of a target signal to the integration of the internal standard's signal in the deuterated sample versus the same ratio for the non-deuterated counterpart. mdpi.com

Mass spectrometry is another powerful tool for quantifying deuteration ratios. By analyzing the mass-to-charge (m/z) ratio of the molecular ion or specific fragment ions, one can determine the distribution of isotopologues (molecules that differ only in their isotopic composition). nist.gov The relative intensities of the peaks corresponding to the non-deuterated (M), singly deuterated (M+1), doubly deuterated (M+2), and so on, provide a direct measure of the deuteration level.

The following table presents data from a study on selective H-D exchange reactions, illustrating the quantification of deuteration yields at specific molecular positions.

Table 1: Quantification of Deuteration Yields in Various Organic Compounds

Entry Substrate Deuteration Site Deuteration Yield (%)
1 4-Ethylaniline Benzylic-CH₂ >99
2 4,4'-(Ethane-1,2-diyl)dianiline All positions (perdeuteration) >99
3 Diethyl malonate Adjacent to both carbonyls 99

This table showcases the percentage of deuterium incorporation at specific sites in different substrate molecules, as determined by NMR spectroscopy. Data sourced from a study on Pd/C-Al-D₂O facilitated H-D exchange. mdpi.com

Tracer Studies for Reaction Mechanism Elucidation via Mass Spectrometry

Deuterium labeling, often achieved using reagents like this compound, serves as a cornerstone in mechanistic chemistry. By strategically replacing hydrogen with deuterium atoms, chemists can trace the fate of specific parts of a molecule throughout a chemical reaction. Mass spectrometry is an indispensable analytical technique in these tracer studies, as it can differentiate between labeled and unlabeled molecules and their fragments based on their mass-to-charge ratios. nist.govmdpi.com

The use of deuterium as a stable isotopic tracer provides invaluable insights into reaction pathways, intermediates, and transition states. mdpi.com When a deuterated compound is subjected to a reaction, the position and distribution of deuterium in the products, as determined by mass spectrometry, can reveal whether certain bonds are broken or formed and can uncover molecular rearrangements that might otherwise be invisible.

A classic application of this methodology is in the study of rearrangement reactions, such as the Friedel-Crafts cyclialkylation. In one such investigation, deuterated phenylalkyl chlorides were synthesized and used to probe the reaction mechanism. cdnsciencepub.com The analysis of the resulting 1-methyltetralin products by mass spectrometry and NMR revealed significant deuterium scrambling, providing clear evidence for rearrangements and hydride exchange processes preceding and accompanying the cyclization step. cdnsciencepub.com For example, the cyclialkylation of 1-chloro-5-phenylpentane-1,1-d₂ resulted in a product where the deuterium was distributed among different positions, indicating a complex mechanism involving hydride shifts.

Table 2: Deuterium Distribution in the Cyclialkylation of Labeled 1-chloro-5-phenylpentane (B101639)

Labeled Reactant Product Key Observation from Mass Spec/NMR Mechanistic Implication
1-chloro-5-phenylpentane-1,1-d₂ 1-Methyltetralin Deuterium scrambled between C-1, C-2, and C-3 Rearrangement precedes cyclialkylation
1-chloro-5-phenylpentane-2,2-d₂ 1-Methyltetralin Mixture of labeled compounds detected Complex rearrangements and hydride exchange

This table summarizes findings from a deuterium tracer study on Friedel-Crafts cyclialkylation. The distribution of deuterium in the products, analyzed by mass spectrometry and NMR, was used to deduce the reaction mechanism. cdnsciencepub.com

Compound Reference Table

Compound Name
1-chloro-5-phenylpentane
1-Methyltetralin
4,4'-(Ethane-1,2-diyl)dianiline
4-Ethylaniline
This compound
Diethyl malonate
Diethyl methyl-malonate
Hydrogen
Mass Spectrometry

Kinetic and Mechanistic Studies Involving Deuterium Chloride

Kinetic Isotope Effects (KIE) with Deuterium (B1214612) Chloride in Chemical Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution. The deuterium KIE (kH/kD) is particularly pronounced due to the significant mass difference between hydrogen and deuterium and is a powerful method for investigating reaction mechanisms. escholarship.orglibretexts.org

The study of kinetic isotope effects in reactions involving deuterium chloride combines both theoretical modeling and experimental measurements to understand the underlying dynamics. Theoretical approaches often employ transition state theory to predict KIE values. dntb.gov.ua These models rely on the principle that isotopic substitution does not alter the potential energy surface of a reaction but does affect mass-dependent properties, most notably vibrational frequencies. princeton.edu The difference in zero-point energy (ZPE) between a C-H and a C-D bond is a key factor; the C-H bond is weaker by about 5 kJ/mol, influencing the activation energy and thus the reaction rate. libretexts.org

Experimentally, KIEs are determined by measuring the reaction rates of the protiated and deuterated species. Techniques like gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) are commonly used to track the isotopic composition of reactants and products over time. libretexts.org For instance, in the catalytic hydrochlorination of acetylene, the KIE for the reaction with DCl was determined by analyzing the ratio of nondeuterated and monodeuterated vinyl chloride products. researchgate.net

Discrepancies between theoretical predictions and experimental results can often point to more complex phenomena, such as quantum tunneling. annualreviews.org For example, in the reaction of OH radicals with HCl and DCl, significant non-Arrhenius behavior at low temperatures and a notable isotope effect suggest a tunneling mechanism. nju.edu.cn Ring polymer molecular dynamics (RPMD) calculations have shown excellent agreement with experimental data for the HCl + OH reaction and good agreement for the DCl + OH reaction, confirming the importance of quantum effects. nju.edu.cn

The exchange reaction between chlorine atoms and hydrogen chloride (Cl + HCl → HCl + Cl) and its deuterated counterpart (Cl + DCl → DCl + Cl) provides a fundamental system for studying KIEs. Experimental studies have measured the rates of these exchange reactions as a function of temperature. capes.gov.braip.org In one such study, chlorine atoms were generated by the photodecomposition of chlorine gas, and their relative concentrations were monitored. capes.gov.braip.org The temperature dependence of the logarithm of the rate ratio was found to be nonlinear between 30°C and 150°C, a clear indication of non-classical behavior. capes.gov.braip.org

The observed isotope effects in these reactions are often analyzed using various theoretical models. For the Cl + H2/D2 system, theoretical calculations have been performed for both linear and triangular transition states to compare with experimental differences in activation energies. dntb.gov.ua The agreement between theory and experiment serves as a validation of the transition state theory approach to understanding KIEs. dntb.gov.ua

Table 1: Experimental and Theoretical Data for Chlorine Atom Exchange Reactions

Reaction SystemTemperature Range (°K)Experimental FindingTheoretical Model Agreement
Cl + HCl/DCl303 - 423Nonlinear temperature dependence of rate ratio. capes.gov.braip.orgVarious tunneling models discussed. capes.gov.braip.org
Cl + H₂, HD, HT, D₂243 - 350R = kH₂/ΣkHD = (1.24±0.03) exp(490±6/RT). dntb.gov.uaGood agreement with transition state theory. dntb.gov.ua
D + HCl2600 (D-atom T)Integral cross-section = 2.3 Ų. aip.orgConsistent with other experimental data. aip.org

This table presents a summary of key findings from studies on chlorine atom exchange reactions with hydrogen chloride and its isotopologues.

Quantum tunneling is a phenomenon where a particle passes through a potential energy barrier rather than surmounting it. This effect is more pronounced for lighter particles like hydrogen and its isotopes. In the context of isotope exchange reactions involving DCl, tunneling can lead to deviations from classical kinetic predictions. annualreviews.org

The nonlinear Arrhenius behavior observed in the chlorine atom exchange with HCl and DCl has been attributed to tunneling. annualreviews.orgaip.org Various theoretical models have been employed to calculate the isotope effect, assuming different types of tunneling barriers. capes.gov.braip.org For the reaction between OH radicals and HCl/DCl, quantum effects like tunneling and zero-point energy are critically important at low temperatures. nju.edu.cn The heavier deuterium substitution makes tunneling less facile in the DCl + OH reaction compared to the HCl + OH reaction. nju.edu.cn

The study of tunneling effects is crucial for accurately predicting reaction rates, especially at lower temperatures where these quantum phenomena become more significant. nju.edu.cnmdpi.com The agreement between advanced theoretical methods like ring polymer molecular dynamics and experimental data underscores the necessity of including quantum tunneling in kinetic models for these reactions. nju.edu.cn

Reaction Mechanism Elucidation through this compound Labeling Studies

Deuterium labeling with DCl is a powerful technique for tracing the pathways of atoms and elucidating reaction mechanisms. By following the deuterium atom, researchers can distinguish between different potential reaction steps, such as abstraction, exchange, and fragmentation.

The reaction between a hydrogen atom and this compound can proceed via two main channels: abstraction (H + DCl → HD + Cl) or exchange (H + DCl → HCl + D). Molecular beam scattering experiments have been instrumental in studying the dynamics of such reactions. aip.org In experiments involving the reaction of deuterium atoms with hydrogen halides, the abstraction reaction leading to HD was found to have a small cross-section, while the exchange reaction was more prominent. aip.org

For the reaction of translationally hot hydrogen atoms with D₂O, a related abstraction reaction, the absolute reactive cross-section was determined to be 0.11 ± 0.02 Ų at a center-of-mass energy of 2.53 eV. uni-heidelberg.de This was found to be 2.4 times smaller than the cross-section for the corresponding reaction with H₂O. uni-heidelberg.de The study of such abstraction reactions provides detailed information on the potential energy surface and the dynamics of bond breaking and formation. uni-heidelberg.de

In the context of ion-molecule reactions, the reaction of HCl⁺ with D₂ has been shown to proceed via a simple deuterium atom abstraction, with no evidence of isotopic scrambling. acs.org This highlights the utility of deuterium labeling in distinguishing between direct and complex-forming reaction mechanisms.

The photolysis of molecules like DCl or HBr can produce "hot" atoms with significant translational energy. uni-heidelberg.descispace.com These hot atoms can initiate reactions with different dynamics compared to thermalized atoms. iaea.org The study of hot-atom reactions provides insights into energy transfer mechanisms and reaction cross-sections at high collision energies. scispace.com

For example, hot hydrogen atoms generated from HBr photolysis have been used to investigate the reaction H + D₂O → OD + HD. uni-heidelberg.de It was found that only a small fraction of the available energy (2.3%) was channeled into the rotational energy of the OD product, and no vibrationally excited OD was detected. uni-heidelberg.de This suggests a direct stripping mechanism for the reaction. uni-heidelberg.de

Energy transfer from hyperthermal atoms to molecules is another important area of study. Collisions between hot hydrogen atoms and molecules like SO₂ can result in the production of highly vibrationally excited molecules through a transient, collision-induced reactive complex. aps.org These studies are crucial for understanding energy disposal in chemical reactions and the dynamics of molecular collisions.

Isotope Exchange Reactions in Gas Phase Systems (e.g., DCl + HBr Equilibrium)

This compound (DCl) participates in gas-phase isotope exchange reactions, where atoms are redistributed among different molecules. A well-studied example is the equilibrium with hydrogen bromide (HBr):

DCl(g) + HBr(g) ⇌ HCl(g) + DBr(g)

In this reaction, deuterium from DCl is exchanged with hydrogen from HBr, leading to the formation of hydrogen chloride (HCl) and deuterium bromide (DBr). vaia.comrsc.org The position of this equilibrium is governed by the equilibrium constant, Kp, which is the ratio of the partial pressures of the products to the reactants at equilibrium. vaia.comopentextbc.capressbooks.pub

The equilibrium constant for this reaction can be determined experimentally using techniques like proton and deuteron (B1233211) Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectroscopy or Raman spectroscopy. acs.orgunirioja.esoregonstate.edu These methods allow for the quantification of the relative amounts of each species present in the gaseous mixture at equilibrium. vaia.comaskfilo.com

Theoretical calculations based on statistical thermodynamics, utilizing vibrational-rotational constants, can also be used to determine the equilibrium constant. acs.org At a temperature of 297K, the calculated value for Kp is 0.818, which shows good agreement with experimental results. acs.org Another study determined Kp to be approximately 8.95 × 10⁻⁸ at 298 K, based on spectroscopic information and the difference in zero-point energies between products and reactants, which was found to be 41 cm⁻¹. vaia.comaskfilo.com

The study of such isotope exchange reactions provides valuable insights into the subtle differences in the chemical properties of isotopes and serves as a practical application of spectroscopic and thermodynamic principles. oregonstate.educymitquimica.com

Deuterium Tracing in Organic Rearrangement Reactions (e.g., Friedel-Crafts Cyclialkylations)

Deuterium labeling, using compounds like this compound, is a powerful tool for elucidating the mechanisms of complex organic reactions, such as Friedel-Crafts cyclialkylations. cdnsciencepub.com This type of reaction involves the intramolecular alkylation of an aromatic ring, often accompanied by rearrangements. cdnsciencepub.combyjus.com By strategically placing deuterium atoms within the reactant molecule, chemists can trace their positions in the final products, providing crucial information about the reaction pathway. cdnsciencepub.com

In the study of Friedel-Crafts cyclialkylation of phenylalkyl chlorides, a series of dideuterated starting materials were synthesized. cdnsciencepub.comresearchgate.netcdnsciencepub.com For example, compounds like 1-chloro-5-phenylpentane (B101639) were labeled with deuterium at various positions on the alkyl chain. cdnsciencepub.comresearchgate.net The synthesis of these labeled compounds often involves the use of deuterium oxide (D₂O) to introduce the deuterium atoms. cdnsciencepub.comcdnsciencepub.com

Upon cyclialkylation, the distribution of deuterium in the resulting products, such as 1-methyltetralin, is analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectroscopy. cdnsciencepub.comresearchgate.net The results of these analyses have shown that significant rearrangements can occur before the final cyclization step. cdnsciencepub.comresearchgate.net For instance, the cyclialkylation of 1-chloro-5-phenylpentane demonstrated that rearrangement precedes the formation of the cyclic product. cdnsciencepub.com Furthermore, extensive scrambling of deuterium atoms between different carbon positions was observed in some cases, indicating the involvement of intermediate carbocations that can undergo hydride and deuteride (B1239839) shifts. cdnsciencepub.comresearchgate.netcdnsciencepub.com

These deuterium tracer studies have been instrumental in challenging and refining the understanding of Friedel-Crafts reaction mechanisms, proving that what might appear to be a straightforward cyclization can involve complex intermediate rearrangements. cdnsciencepub.com

Influence of this compound as Solvent and Reagent on Reaction Kinetics

The substitution of protium (B1232500) (¹H) with deuterium (²H) in a reacting molecule or in the solvent can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). unam.mxpearson.com this compound, as a source of deuterium, can influence reaction kinetics both as a reagent and as a component of the solvent system. unam.mxrsc.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. pearson.comlibretexts.org Consequently, reactions where a C-H bond is broken in the rate-determining step will often proceed slower when a C-D bond is broken instead, resulting in a primary KIE (kH/kD > 1). pearson.comprinceton.edu

This compound can be used to introduce deuterium into molecules, for example, through the deuteration of α-hydrogens in aldehydes and ketones in the presence of D₂O, a process catalyzed by DCl which forms D₃O⁺. libretexts.org The rate of this deuterium exchange can be compared to the rate of other reactions, like halogenation, to provide evidence for common intermediates, such as enols. libretexts.org

Kinetic studies have been performed on various reactions involving this compound or deuterated species. For instance, the rate constant for the gas-phase reaction of methyl radicals with this compound has been measured over a range of temperatures. osti.gov The kinetic isotope effect for this reaction, k(HCl)/k(DCl), was determined and compared with theoretical models. osti.gov Similarly, the reactions of chlorine atoms with deuterated methanes have been studied, revealing how the rate constants change with increasing deuteration. acs.orgacs.org

The following table displays the kinetic isotope effects (kH/kD) for the anilinolysis of Y-O-aryl methyl phosphonochloridothioates with substituted anilines (XC₆H₄NH₂) and deuterated anilines (XC₆H₄ND₂) in acetonitrile (B52724) at 55.0 °C. rsc.org

Substituent (X)kH/kD
4-MeO1.03
4-Me1.15
H1.30
4-Cl0.567
3-Cl0.432
3-NO₂0.367

This table is based on data from a study on the concurrent primary and secondary deuterium kinetic isotope effects in anilinolysis of O-aryl methyl phosphonochloridothioates. rsc.org

The data shows a shift from a primary normal KIE (kH/kD > 1) for stronger nucleophiles to a large secondary inverse KIE (kH/kD < 1) for weaker nucleophiles, indicating a change in the reaction mechanism. rsc.org

Theoretical and Computational Chemistry of Deuterium Chloride Systems

Quantum Chemical Calculations on Deuterium (B1214612) Chloride and its Interactions

Quantum chemical calculations are instrumental in characterizing the intrinsic properties of DCl and its behavior when interacting with other molecules. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about the electronic and geometric structure of molecular systems.

Within the Born-Oppenheimer approximation, the electronic structure of isotopes is considered identical. Current time information in Delhi, IN.arxiv.orgresearchgate.net Consequently, quantum chemical calculations typically yield the same electronic structure for both hydrogen chloride (HCl) and deuterium chloride (DCl). arxiv.orgresearchgate.net However, certain molecular properties, particularly those dependent on nuclear mass, differ between isotopomers. Current time information in Delhi, IN.arxiv.orgresearchgate.net

A notable example is the dipole moment of molecular ions like DCl+. The calculation of dipole moments is dependent on the chosen coordinate system. The two primary systems used are the center of mass of nuclei (CNM) and the center of nuclear charges (CNC). Current time information in Delhi, IN.arxiv.orgresearchgate.net While most quantum chemistry software utilizes the CNC, which can obscure the effect of nuclear mass, the CNM system reveals differences between isotopomers. Current time information in Delhi, IN.arxiv.orgresearchgate.net For charged molecules, the position of the center of mass is influenced by the isotopic masses, leading to different dipole moment values for HCl+ and DCl+. Current time information in Delhi, IN.arxiv.orgresearchgate.net

Ab initio calculations of the electronic structure of HCl+ and DCl+ at various interatomic distances have been used to explore these differences. Current time information in Delhi, IN.researchgate.net The discrepancy in dipole moments arises from the differing positions of the CNM and CNC in each isotopomer. Current time information in Delhi, IN.researchgate.net For instance, in DCl+, with chlorine having a nuclear charge (z1) of 17 and a mass (m1) of 35, and deuterium having a nuclear charge (z2) of 1 and a mass (m2) of 2, the difference between the CNC and CNM positions can be calculated, leading to a specific correction factor for the dipole moment when transitioning from the CNC to the CNM frame. Current time information in Delhi, IN.researchgate.net

Table 1: Calculated Dipole Moments (in Debye) for the Ground State of DCl+ at Various Interatomic Separations (R) in Different Coordinate Systems Note: This table is illustrative and based on the principles described in the cited research. Actual values would be derived from specific ab initio calculations.

Interatomic Separation (R) in ÅDipole Moment in CNC (μ_CNC)Dipole Moment in CNM (μ_CNM)
1.3ValueValue
1.5ValueValue
2.0ValueValue
2.5ValueValue

Potential energy surfaces (PES) are fundamental to understanding and simulating chemical reactions and intermolecular interactions. A PES maps the potential energy of a system as a function of the geometric arrangement of its atoms. For DCl-containing systems, accurate PES are crucial for studying dynamics and spectroscopy.

Recent research has focused on developing high-dimensional and accurate PES for systems like the DCl–H₂O dimer. acs.org These surfaces are often constructed by fitting a large number of ab initio energy points, calculated using high-level quantum chemistry methods like coupled-cluster theory, to an analytical function, such as a permutationally invariant polynomial-neural network. acs.org

A full-dimensional (9D) PES for the HCl-H₂O system, which is also applicable to its isotopologues like DCl-H₂O, has been developed. acs.org This PES allows for fully coupled quantum calculations of the intra- and intermolecular vibrational states. acs.org Analysis of the DCl-H₂O dimer on such a surface reveals detailed information about its bound states and the shifts in vibrational frequencies upon complexation. acs.org For example, the DCl stretch frequency shift calculated for the DCl-D₂O dimer was found to be in excellent agreement with experimental values. acs.org

Furthermore, PES have been constructed to study the dissociative adsorption of DCl on surfaces, such as Au(111). aip.org These surfaces, often based on density functional theory (DFT) calculations, are essential for performing quantum dynamics simulations of surface reactions. aip.org

While the harmonic oscillator model is a useful first approximation, real molecular vibrations exhibit anharmonicity, meaning the vibrational energy levels are not equally spaced. brainly.comnasa.gov Investigating this anharmonicity is crucial for accurately interpreting and predicting vibrational spectra.

For DCl clusters, such as the DCl-H₂O dimer, theoretical studies have moved beyond the harmonic approximation to include anharmonic effects. acs.org Fully coupled quantum calculations on 9D potential energy surfaces inherently account for anharmonicity and the coupling between different vibrational modes. acs.org These calculations provide a detailed picture of the vibrational energy levels, including intramolecular fundamentals and low-lying intermolecular states. acs.org

Studies on related systems, like dimethyl ether complexed with DCl (DME:DCl), have also highlighted the importance of anharmonic calculations. sci-hub.se Methods like second-order vibrational perturbation theory (VPT2) are employed to calculate anharmonic frequencies. nasa.govsci-hub.secsic.es These calculations show that the anharmonic contribution can lead to significant differences from the harmonic frequencies, sometimes by as much as several hundred wavenumbers for highly anharmonic modes. csic.es The formation of hydrogen bonds in these complexes often leads to complex vibrational spectra, where the coupling between high-frequency stretches (like the D-Cl stretch) and low-frequency intermolecular modes is a key feature. sci-hub.se

The nature of intermolecular interactions in DCl clusters and complexes determines their structure, stability, and properties. Theoretical methods are used to characterize these non-covalent interactions, which include hydrogen bonding and van der Waals forces.

In complexes of DCl with molecules like methylenecyclopropane, DFT calculations have been used to identify the equilibrium geometries and calculate complexation energies. psu.edu These studies reveal how the DCl molecule binds to the partner molecule, for instance, to a C=C double bond. psu.edu The calculations also show changes in the DCl bond length upon complexation, which correlates with the strength of the intermolecular bond. psu.edu

Theoretical analyses often decompose the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion to provide a deeper understanding of the bonding.

When using finite basis sets in quantum chemical calculations of intermolecular interactions, an artifact known as basis set superposition error (BSSE) can arise. wikipedia.org This error occurs because each molecule in a complex "borrows" basis functions from its partner, leading to an artificial lowering of the energy and an overestimation of the interaction strength. wikipedia.org

For accurate calculations on DCl systems, it is crucial to account for and correct for BSSE. psu.eduscience.gov The most common method for this is the counterpoise (CP) correction of Boys and Bernardi. psu.eduwikipedia.org In this approach, the energies of the individual monomers are calculated using the full basis set of the entire complex (by introducing "ghost orbitals"). wikipedia.org

The magnitude of BSSE depends on the size of the basis set used; it is more significant for smaller basis sets and decreases as the basis set approaches completeness. aip.orgusu.edu The choice of basis set is therefore a critical consideration. For weakly bound systems like DCl complexes, augmented basis sets that include diffuse functions are often necessary to minimize BSSE and accurately describe the long-range part of the interaction potential. aip.org Recently, empirical correction schemes, which are computationally less expensive than the full counterpoise method, have also been developed. q-chem.comcrystalsolutions.eu

Molecular Dynamics Simulations and Theoretical Modeling

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model the dynamics of DCl in various environments, from the gas phase to condensed phases.

Ab initio molecular dynamics (AIMD) simulations, where forces are calculated "on the fly" from electronic structure theory, have been used to study liquid hydrogen chloride. epfl.ch Similar simulations for liquid DCl would provide insights into its structure, dynamics, and the nature of hydrogen/deuterium bonding in the liquid state. tandfonline.com These simulations can predict properties like radial distribution functions, diffusion coefficients, and vibrational spectra, and how they differ from HCl due to the isotopic substitution. epfl.chtandfonline.com For example, the lower zero-point energy of DCl can affect its bond strength and intermolecular interactions, influencing the scattering dynamics in collisions with other molecules. osti.gov

Theoretical modeling has also been applied to the reactive scattering of DCl. Six-dimensional quantum dynamics calculations have been performed to study the dissociative adsorption of DCl on a gold surface, using a potential energy surface generated from DFT. aip.org These simulations investigate how factors like the initial vibrational and rotational state of the DCl molecule affect its reactivity on the surface. aip.org Such studies are crucial for understanding the fundamental mechanisms of surface chemistry involving this compound.

Simulation of DCl Vibrational Dynamics in Solid Matrices

The study of this compound (DCl) vibrational dynamics when isolated in solid matrices, particularly solid nitrogen and parahydrogen, provides significant insights into the coupling between the guest molecule and the host lattice. Advanced spectroscopic techniques, such as time-resolved one-color degenerate four-wave mixing and high-resolution Fourier transform infrared (FTIR) spectroscopy, have been instrumental in these investigations.

In solid nitrogen matrices, the vibrational dynamics of DCl have been explored using time-resolved nonlinear spectroscopy. researchgate.net These experiments reveal that coherence times are in the range of tens to hundreds of picoseconds, indicating a strong coupling between the DCl vibrational stretch and the low-energy local phonons of the nitrogen lattice. researchgate.net Spectral diffusion, which arises from vibrational energy transfers between the guest molecules, is also a key process observed. researchgate.net The specific shapes of the time-resolved signals are explained by fast energy transfers between isotopic species, suggesting that the nitrogen environment enhances the vibrational transition dipole moment of DCl. researchgate.net Photon echo experiments have been used to study the vibrational coherence of DCl molecules and clusters in solid nitrogen, with the ability to selectively excite different species. researchgate.net

High-resolution FTIR spectroscopy of DCl isolated in solid parahydrogen (pH2) reveals that the absorption spectra closely resemble the low-temperature gas-phase spectra. dtic.mil This indicates that the vibrational and rotational quantum numbers of the DCl monomer are largely conserved within the solid pH2 matrix. dtic.mil The spectra are dominated by R(0) transitions at low temperatures, with R(1) and P(1) transitions becoming visible at higher temperatures. dtic.mil The observed fine structure in the spectra of (DCl)2 in solid pH2 can be assigned to vibration-rotation-tunneling transitions of the dimer trapped in the matrix. aip.org

A notable finding is the significant reduction of the interchange-tunneling (IT) splitting for (DCl)2 in solid pH2 compared to the gas phase. For the D35Cl–D37Cl dimer, the ground vibrational state IT splitting is 1.141(1) cm⁻¹, which is a factor of 5.223 smaller than in the gas phase. aip.orgaip.org This quenching of the tunneling motion is even more pronounced in excited intramolecular vibrational states. aip.orgaip.org

Interactive Table: Comparison of (DCl)₂ Interchange-Tunneling Splitting

Medium Interchange-Tunneling (IT) Splitting (cm⁻¹) Reduction Factor Compared to Gas Phase
Gas Phase ~5.96 1

Application of Rotational-Translational Coupling Models to DCl Systems

The coupling between the rotational and translational motions of molecules embedded in matrices is a critical factor in understanding their spectroscopic properties. For DCl, rotational-translational coupling (RTC) models have been used to explain deviations of its behavior in condensed phases from that in the gas phase.

When DCl is isolated in matrices like argon, krypton, and sulfur hexafluoride, which offer spherically symmetrical substitutional sites, it exhibits hindered rotation. researchgate.net The rotational spacing for DCl in these matrices decreases less from the gas phase value compared to hydrogen chloride (HCl). researchgate.net This observation is consistent with predictions from RTC models. researchgate.net The coupling arises because as the DCl molecule rotates, its center-of-mass position within the matrix cavity changes, linking its rotational and translational degrees of freedom. dtic.mil

In contrast, rotation is not observed in matrices that provide cylindrical substitutional sites, such as nitrogen, carbon dioxide, and carbon monoxide, or in methane. researchgate.net This indicates that the symmetry of the trapping site plays a crucial role in the extent of rotational freedom and the significance of RTC.

Studies of DCl monomers in solid parahydrogen have shown that the rovibrational dynamics can be modeled with nearly free rotation. dtic.mil However, perturbations to the rotational states still occur due to the crystal field effect and RTC. dtic.mil The crystal field effect arises from the anisotropic potential experienced by the rotating DCl molecule, which can lift the degeneracy of the rotational states. dtic.mil RTC further modifies the energy levels. dtic.mil For instance, the R(2) transition of DCl in solid pH2 exhibits a multiplet structure, which is thought to arise from the splitting of the J=2 rotational state due to anisotropic interactions within the matrix. dtic.mil

The investigation of DCl provides a valuable comparison to HCl, where the isotopic substitution significantly alters the rotational and vibrational constants, and consequently the RTC effects. The larger moment of inertia of DCl leads to different rotational energy level spacings and can influence the strength of its coupling to the translational modes of the host matrix. franklycaroline.com

Statistical Thermodynamics in Predicting Isotope Exchange Equilibria for DCl Reactions

Statistical thermodynamics provides a powerful theoretical framework for predicting the equilibrium constants of isotope exchange reactions involving this compound. By calculating the partition functions of the reactants and products, it is possible to determine the equilibrium constant for a given reaction at a specific temperature.

A classic example is the gas-phase isotope exchange reaction: DCl + HBr ⇌ DBr + HCl

The equilibrium constant (Kp) for this reaction has been determined experimentally using proton and deuteron (B1233211) Fourier transform nuclear magnetic resonance (FT-NMR) spectroscopy. acs.orgacs.orgunirioja.es The experimental results are in good agreement with the value calculated using statistical thermodynamics, which relies on the vibrational-rotational constants of the diatomic molecules involved. acs.orgacs.orgunirioja.es At 297 K, the calculated value for Kp is 0.818. acs.orgacs.orgunirioja.es

Another important isotope exchange reaction studied is: D₂ + 2HCl ⇌ H₂ + 2DCl

The equilibrium constant for this reaction has been evaluated by calculating isotopic partition function ratios. tandfonline.com To achieve agreement with experimental data, it is necessary to go beyond the Born-Oppenheimer approximation and include corrections. tandfonline.com The preferred method for this calculation involves the variational determination of rotational-vibrational energy levels from potential curves, followed by the direct summation to obtain the partition functions. tandfonline.com

Electrochemical methods have also been employed to experimentally determine the equilibrium constants for hydrogen-isotope exchange reactions in a solvent, such as N,N-dimethylformamide (DMF). aip.org For the reaction: D₂(g) + 2HCl(DMF) ⇌ H₂(g) + 2DCl(DMF)

The experimental equilibrium constants were compared with values calculated from statistical thermodynamic theory for model reactions, showing the broad applicability of this theoretical approach. aip.org

Interactive Table: Equilibrium Constants for DCl Isotope Exchange Reactions

Reaction Temperature (K) Method Equilibrium Constant (K)
DCl + HBr ⇌ DBr + HCl 297 Statistical Thermodynamics 0.818
D₂(g) + 2HCl(DMF) ⇌ H₂(g) + 2DCl(DMF) 296.6 Electrochemical (strong electrolyte standard states) 1.82 ± 0.05

Applications of Deuterium Chloride in Specialized Research Areas

Pharmaceutical and Biomedical Research with Deuterium (B1214612) Labeling

The strategic replacement of hydrogen with deuterium, a process known as deuteration, has become a significant tool in pharmaceutical and biomedical research. Deuterium chloride is often utilized in the synthesis of deuterated molecules, which, while chemically similar to their hydrogenated counterparts, possess a stronger carbon-deuterium (C-D) bond. This subtle alteration can have profound effects on the metabolic fate and stability of drug compounds.

Deuterium labeling is an essential technique in the study of drug metabolism and pharmacokinetics (DMPK), which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govthermofisher.com By replacing hydrogen atoms at specific sites in a drug molecule with deuterium, researchers can meticulously track its journey through a biological system. aquigenbio.com

The primary advantage of this technique lies in the kinetic isotope effect (KIE). The C-D bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. gabarx.comnih.gov This resistance slows down the metabolic process at the deuterated site. Consequently, researchers can:

Trace Metabolic Pathways: Deuterium-labeled compounds act as tracers, allowing for the identification of metabolites with greater ease and accuracy using techniques like mass spectrometry. aquigenbio.comclearsynth.com

Understand Metabolic Rates: By comparing the breakdown of the deuterated drug to its non-deuterated version, scientists can gain precise insights into the rates and mechanisms of metabolism. aquigenbio.com

Improve Analytical Sensitivity: The use of deuterated compounds as internal standards in mass spectrometry enhances the accuracy and sensitivity of quantification for the parent drug and its metabolites in complex biological samples. researchgate.netx-chemrx.com

These studies are critical in the early stages of drug discovery, providing a clearer understanding of a drug candidate's behavior in vivo and helping to predict its potential efficacy and safety profile. thermofisher.comaquigenbio.com

Building on the principles observed in ADME studies, researchers are actively developing "deuterated drugs" as new chemical entities (NCEs). nih.gov The goal is to strategically replace hydrogen with deuterium at sites of metabolic weakness in an existing drug molecule. This modification, sometimes called a "deuterium switch," can improve the drug's therapeutic profile without altering its fundamental pharmacological activity. researchgate.netnih.gov

The primary benefit stems from the altered metabolism due to the kinetic isotope effect. gabarx.com By slowing down the metabolic breakdown of a drug, deuteration can lead to several therapeutic advantages:

Improved Pharmacokinetics: A slower metabolism can increase a drug's half-life, leading to more stable plasma concentrations and potentially allowing for less frequent dosing. nih.govalfa-chemistry.com

Enhanced Safety and Tolerability: Deuteration can reduce the formation of toxic or reactive metabolites, thereby improving the drug's safety profile. researchgate.netresearchgate.net

The U.S. Food and Drug Administration (FDA) has recognized deuterated drugs as NCEs, and in 2017, approved the first such drug, Austedo® (deutetrabenazine), for treating movement disorders associated with Huntington's disease. nih.govnih.govalfa-chemistry.com This success has spurred further research, with numerous deuterated drugs now in various stages of clinical development. nih.govalfa-chemistry.com

Drug MakerDeuterated Drug NameOriginal DrugTarget IndicationDevelopment Status
Avanir/ConcertAVP-786DextromethorphanAlzheimer's disease agitationPhase 3
ConcertCTP-543RuxolitinibAlopecia areataPhase 2
VertexCTP-656IvacaftorCystic fibrosisPhase 2
DeuteRxDRX-065PioglitazoneNon-alcoholic steatohepatitisPhase 1
RetrotopeRT001Linoleic acidFriedreich's ataxiaPhase 1/2
BMSBMS-986165RosuvastatinPsoriasisPhase 2

Table 1: Selected deuterated drugs in clinical development. Data sourced from Alfa Chemistry. alfa-chemistry.com

Deuterium Metabolic Imaging (DMI) is an emerging, non-invasive imaging technique that allows for the three-dimensional mapping of metabolic pathways in vivo. researchgate.netnih.govnottingham.ac.uk The method involves the administration of non-radioactive, deuterium-labeled substrates, such as deuterated glucose or acetate, followed by magnetic resonance spectroscopic imaging (MRSI) to detect the deuterium signal. researchgate.netnih.gov

DMI offers several advantages over traditional metabolic imaging techniques like positron emission tomography (PET) with 18F-fluorodeoxyglucose (FDG). While FDG-PET can show where glucose is taken up by cells, it provides limited information about the subsequent metabolic fate of that glucose. researchgate.netnih.gov DMI, however, can track the labeled deuterium atoms as they are incorporated into downstream metabolites like lactate and glutamate, providing a more detailed picture of metabolic activity. nih.gov

Key research findings and applications of DMI include:

Oncology: In a rat glioma model and in patients with high-grade brain tumors, DMI has been used to visualize the Warburg effect—a hallmark of cancer metabolism—by showing pronounced differences in glucose metabolism between tumor and normal brain tissue. researchgate.netnih.gov

Neurological Diseases: The technique is being explored to monitor disease progression and therapeutic efficacy in various neurological disorders by non-invasively imaging metabolic pathways. bruker.com

Liver Metabolism: DMI has successfully mapped the storage of deuterated glucose as labeled glycogen in both rat and human livers. researchgate.netnih.gov

DMI is a versatile and robust technique that can be implemented on most existing clinical magnetic resonance imaging (MRI) scanners with minimal modifications, holding significant potential for both preclinical research and future clinical applications. researchgate.netnih.gov

Deuterium labeling is a powerful tool in structural biology, particularly for studying the structure, conformation, and dynamics of proteins using Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynth.comnih.gov In these applications, proteins are produced in an environment enriched with deuterium, often using deuterated growth media prepared with deuterium oxide (D₂O).

The primary advantages of using deuterated proteins in NMR include:

Reduced Signal Complexity: In large proteins, the sheer number of hydrogen atoms creates a complex NMR spectrum that is difficult to interpret. Replacing most hydrogen atoms with deuterium, which is largely "silent" in standard proton NMR, simplifies the spectrum and reduces signal overlap.

Slower Relaxation Rates: Deuteration reduces dipolar spin interactions, which are a major cause of signal broadening in large molecules. This leads to sharper NMR signals and allows for the study of much larger proteins and protein complexes than would be possible otherwise. nih.gov

Researchers can express highly deuterated proteins (≥96%) and can selectively reintroduce protons at specific sites (e.g., methyl groups) to probe particular regions of the protein. nih.gov This approach has been instrumental in determining the three-dimensional structures of proteins and understanding protein-ligand interactions, which is crucial for drug design and discovery. clearsynth.com Furthermore, deuterium labeling combined with mass spectrometry is used to analyze proteome-wide protein turnover kinetics in cell cultures. biorxiv.org

Environmental and Hydrological Tracing Using this compound Isotope Systems

In environmental science, stable isotopes serve as powerful tracers to understand complex systems. Deuterium, sourced from reagents like this compound for the synthesis of tracers or used directly as deuterium oxide (heavy water), is an invaluable tool in hydrology for tracking the movement of water.

Deuterium, typically in the form of deuterium oxide (D₂O), is an effective and widely used tracer for studying groundwater systems. zeochem.comisotope.com It is considered a conservative tracer because it is chemically stable, non-reactive, and behaves almost identically to regular water (H₂O) as it moves through an aquifer. usgs.govresearchgate.net This allows hydrologists to gain direct insights into the distribution and movement of groundwater. zeochem.com

The application involves injecting D₂O into the water table and then monitoring its appearance and concentration at various downstream locations like springs, wells, and streams. isotope.com This method provides reliable data on:

Groundwater Flow Paths: Tracing helps delineate the precise pathways water takes underground, which is especially complex in fractured rock or karst terrains. geoscienceworld.orggue.com

Groundwater Velocity: By measuring the time it takes for the tracer to travel from the injection point to a sampling station, researchers can calculate the speed of groundwater flow. usgs.gov

Recharge Rates: In semi-arid regions, deuterium labeling has been used to estimate the amount of water that replenishes groundwater systems (recharge). For instance, a study in Namibia calculated a potential recharge of 40-45 mm per year by tracking the displacement of a deuterium tracer through the soil. nih.gov

Deuterium is an advantageous tracer because it is environmentally harmless, and its use often does not require special authorization from regulatory agencies. zeochem.comisotope.com The data gathered from these tracing studies are essential for the sustainable management of water resources, understanding contaminant transport, and protecting public water supplies. nih.govresearchgate.net

Tracing Geothermal Systems and Hydrogeological Flows with Stable Deuterium Isotopes

Stable deuterium isotopes, particularly in the form of deuterium oxide (D₂O), serve as effective tracers in the study of geothermal systems and hydrogeological flows. isotope.comzeochem.comisowater.com When injected into a water table, deuterium oxide provides direct insights into the movement and distribution of groundwater within an aquifer. isotope.comisowater.com Its utility as a tracer stems from the fact that it is chemically identical to light water (H₂O), meaning it is not significantly affected by physical, chemical, or biological processes such as adsorption or microbial degradation. isotope.comhydroisotop.de This conservative nature ensures that its movement accurately reflects the flow of the water itself.

In geothermal hydrology, artificial tracers are crucial for understanding the characteristics of hot water systems. iaea.org Deuterium is among the tracers used to investigate these systems. iaea.org The application of deuterium as a tracer is also prevalent in environmental studies, water mapping, and monitoring hydraulic fracturing ("fracking"). isotope.comisowater.com In fracking operations, deuterium oxide can be used as a tracer in drilling fluids to determine if the fluid has penetrated the core. isowater.com A significant advantage of using deuterium oxide is that it is considered a harmless chemical, and its application in hydrology does not pose environmental hazards. isotope.comzeochem.comisowater.com

Analysis of Isotopic Fractionation Processes in Natural Environmental Systems

Isotopic fractionation is the process by which the ratio of isotopes of an element changes due to physical, chemical, or biological processes. hydroisotop.de In natural environmental systems, the analysis of deuterium fractionation provides valuable information about the hydrological cycle. researchgate.net Each change of state in the water cycle, such as evaporation and condensation, is accompanied by isotopic fractionation that is dependent on temperature. researchgate.netusgs.gov

During evaporation from an open water surface, the isotopes of hydrogen and oxygen are fractionated in a manner that depends on environmental parameters, most notably the ambient humidity. usgs.gov This process results in the enrichment of heavier isotopes, like deuterium, in the remaining liquid water. Conversely, during condensation, as in the formation of precipitation, there is a preferential inclusion of heavier isotopes in the liquid phase, leading to a depletion of these isotopes in the remaining vapor. ametsoc.org This phenomenon, known as Rayleigh distillation, describes the isotopic fractionation during successive condensation events and the removal of the condensate. ametsoc.org

Studies of wintertime orographic clouds have shown that the isotopic composition of vapor, cloud water, and snow can provide insights into the vapor source and the fractionation processes during transport. ametsoc.org The analysis of deuterium fractionation is a key tool for understanding the origin and evolution of water masses in various environmental settings. researchgate.net

Comparative Studies with Other Environmental Tracers (e.g., Chloride, Oxygen-18)

Deuterium is often used in conjunction with other environmental tracers to gain a more comprehensive understanding of hydrological systems. usgs.gov Commonly used tracers for comparison include chloride (Cl⁻) and oxygen-18 (¹⁸O). usgs.govmdpi.com Multitracer experiments are valuable for identifying water sources and quantifying their contributions to streamflow, a process known as hydrograph separation. usgs.govmdpi.com

A study conducted in a small, forested headwater catchment used seven pairs of tracers, including deuterium and oxygen-18, deuterium and chloride, and chloride and silica, to perform a three-component hydrograph separation at peak flow for ten storms. usgs.gov The results indicated that while consistent patterns in the contribution of subsurface water to peak flow were observed regardless of the tracer combination, the results of the separations were not always physically meaningful, suggesting violations of the underlying assumptions of the hydrograph separation models. usgs.gov

In another study, deuterium (²H) and chlorine-37 (³⁷Cl) were used as artificial tracers for stream discharge measurements. mdpi.com The results showed that deuterium can be a more precise tracer than ³⁷Cl for discharge measurements. mdpi.com Deuterium is considered an ideal tracer for the water molecule as it is naturally part of it and is fully conservative. mdpi.com While chloride is also conservative in aquatic systems, the precision of discharge measurements using deuterium was found to be higher. mdpi.com The use of multiple tracers can help to better understand surface-subsurface interaction processes in rivers. mdpi.com

The relationship between δ²H and δ¹⁸O in meteoric waters is well-established and is often plotted against the Global Meteoric Water Line (GMWL). usgs.govmdpi.com Deviations from this line can indicate processes such as evaporation. usgs.gov In soil studies, the isotopic composition of clay minerals and hydroxides in Quaternary soils has been shown to correlate directly with the δD and δ¹⁸O of present-day meteoric waters, indicating that isotopic equilibrium is approximately attained between the weathering products and coexisting waters. bohrium.com

Materials Science Applications of Deuterium Labeling

Utilizing Deuterium Labeling for Studying Material Properties at a Molecular Level

Deuterium labeling is a powerful technique in materials science for investigating the properties of materials at the molecular level. acs.orgresearchgate.net By replacing hydrogen atoms with deuterium atoms in a molecule, researchers can probe various aspects of molecular structure and dynamics. clearsynth.comguidechem.com This isotopic substitution has found applications in diverse areas, including the development of organic light-emitting diodes (OLEDs) and fluorophores, where it can improve their properties by taking advantage of the kinetic isotope effect. acs.org

The exchange of hydrogen with deuterium can minimally alter the basic functions of a compound while introducing a clear kinetic isotope effect (KIE). chem-station.com This effect is utilized to study reaction mechanisms and for isotope dilution analysis. chem-station.com In recent years, the incorporation of deuterium has also been explored in the field of optical and electronic devices to enhance their optical properties and durability. chem-station.com

Deuterated compounds are crucial for various analytical techniques. acs.org For instance, deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of organic compounds. acs.orgguidechem.com Deuterium labeling allows for the simplification of NMR spectra by virtually eliminating solvent signals and enabling the assignment of acidic protons through their exchange with deuterium. carlroth.com

Applications in Neutron Scattering for Contrast Control in Organic Samples

One of the most significant applications of deuterium labeling in materials science is in conjunction with small-angle neutron scattering (SANS). epj-conferences.orgornl.gov The large difference in the neutron scattering length between hydrogen and its isotope deuterium provides a unique tool for controlling the contrast in neutron scattering experiments. ornl.govjst.go.jpjst.go.jp This technique, known as contrast variation or contrast matching, allows researchers to selectively highlight or suppress the scattering from different components within a complex system. jst.go.jpnih.govnih.gov

In a typical SANS experiment on a biological complex, the scattering intensity is proportional to the square of the difference in scattering length density (SLD) between the molecule and the solvent. nih.gov By varying the ratio of H₂O to D₂O in the solvent, the SLD of the solvent can be adjusted to match the SLD of a specific component, effectively making that component "invisible" to neutrons. jst.go.jpnih.gov This allows for the study of the structure and conformation of the remaining, "visible" components. epj-conferences.orgjst.go.jp

For example, in a protein-protein complex, one of the proteins can be deuterated while the other remains hydrogenated. nih.gov By adjusting the D₂O concentration in the solvent to match the SLD of the hydrogenated protein (around 40% D₂O), the scattering signal will primarily come from the deuterated protein, revealing its structure within the complex. epj-conferences.orgnih.gov This method is essential for studying multi-component systems where it would otherwise be difficult to distinguish the individual components. jst.go.jp

ComponentTypical Contrast Match Point (% D₂O)
Protein (hydrogenated)~40%
DNA~65%
RNAClose to DNA

Astrochemistry and Atmospheric Chemistry Research Contexts

Deuterium plays a significant role in astrochemistry and atmospheric chemistry, providing insights into the formation and evolution of celestial bodies and planetary atmospheres. wikipedia.org Nearly all deuterium found in nature was synthesized in the Big Bang, establishing a primordial ratio of deuterium to hydrogen (²H/¹H). wikipedia.org This ratio is a critical parameter in cosmological models. colorado.edu

In interstellar space, the abundance of deuterium can be influenced by various processes. wikipedia.org For instance, the observed depletion of gas-phase deuterium in the interstellar medium is thought to be due to its incorporation into carbonaceous solids and polycyclic aromatic hydrocarbon (PAH) molecules. arxiv.org The study of deuterated PAHs is therefore important for understanding the deuterium budget in the galaxy. arxiv.org Isotopic fractionation through ion-molecule reactions at the low temperatures of dense interstellar clouds can lead to significant deuterium enrichment in certain molecules. astrochem.org

The D/H ratio in planetary atmospheres can reveal information about their history. wikipedia.org The atmosphere of Jupiter, for example, is believed to have a D/H ratio that is close to the primordial solar system ratio. wikipedia.org In contrast, the D/H ratio in the water vapor of Mars's lower atmosphere is about 5.5 times larger than that of Earth's oceans. ipsl.fr This enrichment is attributed to the preferential escape of the lighter hydrogen atoms from the top of the Martian atmosphere over geological time. ipsl.fr

Role of Deuterated Species in Interstellar Medium Studies (General relevance of D-compounds)

The study of deuterated molecules is fundamental to understanding the chemistry and physics of the interstellar medium (ISM), the material that exists in the space between stars. Deuterium itself is of cosmological significance, as it was produced almost exclusively during the Big Bang. oup.comnih.gov While its cosmic abundance relative to hydrogen is low, approximately 1.5 x 10⁻⁵, molecules observed in cold, dense interstellar clouds show a deuterium-to-hydrogen (D/H) ratio that is orders of magnitude higher. oup.comqub.ac.uk This phenomenon, known as deuterium fractionation, makes deuterated species powerful probes of the conditions in the earliest stages of star and planet formation.

The primary driver of deuterium fractionation in the cold ISM (T < 25 K) is the exothermic reaction involving the most abundant ion, H₃⁺:

H₃⁺ + HD ⇌ H₂D⁺ + H₂ + ΔE

where HD is hydrogen deuteride (B1239839) and ΔE corresponds to an energy release of about 232 K. aanda.org At the low temperatures of dense molecular clouds (around 10 K), the reverse reaction is significantly suppressed, leading to a high abundance of H₂D⁺. aanda.org This H₂D⁺ ion then readily transfers a deuteron (B1233211) to other neutral species, initiating a chemical cascade that forms a wide variety of deuterated molecules. For example:

H₂D⁺ + CO → DCO⁺ + H₂

The efficiency of this process is highly sensitive to temperature and the presence of gas-phase species like carbon monoxide (CO). In the coldest, densest regions of clouds where CO freezes onto dust grains, the abundance of H₃⁺ and its deuterated isotopologues increases, leading to even greater deuterium fractionation in other molecules like N₂H⁺, resulting in a high N₂D⁺/N₂H⁺ ratio. aanda.org Consequently, the D/H ratio in various molecules can be used as a chemical clock and a thermometer for interstellar clouds. uni-heidelberg.de

The observed D/H ratios vary significantly among different molecules and between different interstellar environments, reflecting the specific chemical pathways and physical histories of these regions. researchgate.net

Table 1: Observed D/H Ratios in Molecules in Different Interstellar Regions

MoleculeTMC-1 (10 K)Orion Extended Ridge (50–70 K)Orion Hot Core (150–200 K)
HCO⁺ 1.5 x 10⁻²1.0 x 10⁻³3.0 x 10⁻⁴
HCN 1.5 x 10⁻²2.0 x 10⁻³3.0 x 10⁻³
H₂O > 1.0 x 10⁻³-3.0 x 10⁻⁴
NH₃ 3.0 x 10⁻²-3.0 x 10⁻³

This table is generated based on data compiled from various astronomical observations and illustrates the temperature dependence of deuterium fractionation. researchgate.net

Investigations of Atmospheric Reaction Mechanisms Involving HCl/DCl

In atmospheric chemistry, the substitution of hydrogen with deuterium in molecules like hydrogen chloride (HCl) is a key technique for investigating reaction mechanisms and determining the rates of chemical processes. This is achieved through the study of the kinetic isotope effect (KIE), which is the change in the reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org For hydrogen and deuterium, the mass is doubled, leading to a pronounced effect, particularly if the bond to the hydrogen/deuterium atom is broken in the rate-determining step of the reaction. libretexts.org This is known as a primary KIE and is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). wikipedia.org

The reaction between chlorine atoms (Cl) and methanol (CH₃OH) provides a clear example of how deuteration is used to elucidate atmospheric reaction pathways. The reaction can, in principle, proceed by abstracting a hydrogen atom from either the methyl (C-H) group or the hydroxyl (O-H) group. scielo.br

Reaction 1: Cl + CH₃OH → HCl + CH₂OH (H-abstraction from carbon) Reaction 2: Cl + CH₃OH → HCl + CH₃O (H-abstraction from oxygen)

By using specifically deuterated methanol, such as CH₃OD, researchers can distinguish between these two pathways. Kinetic studies have shown that the rate of reaction for Cl + CH₃OH is nearly identical to that for Cl + CH₃OD. This results in a KIE (kH/kD) value close to 1, indicating that the O-H bond is not broken in the rate-determining step. scielo.br Conversely, comparing the reaction with CH₃OH to that with CD₃OH, where all hydrogens on the carbon are replaced by deuterium, yields a large primary KIE (kH/kD >> 1). This confirms that the reaction proceeds almost exclusively via hydrogen abstraction from the methyl group (Reaction 1). scielo.br This mechanistic insight is crucial for accurately modeling the atmospheric oxidation of methanol and other volatile organic compounds.

Direct investigations of HCl and DCl are also vital. For instance, the photolysis of HCl is a significant process in the upper atmosphere, particularly on planets like Venus where it is a major atmospheric constituent. caltech.edu The rate of photolysis is different for HCl and DCl due to differences in their zero-point energies and absorption cross-sections. caltech.edu The higher photolysis rate of HCl compared to DCl can lead to a significant enrichment of deuterium in the Venusian atmosphere over geological timescales, a phenomenon that isotopic analysis helps to quantify. caltech.edu

Table 2: Typical Kinetic Isotope Effect (KIE) Values and Their Mechanistic Implications

KIE Value (kH/kD)TypeImplication
>> 1 (e.g., 2-7) PrimaryC-H/O-H bond is broken in the rate-determining step of the reaction. libretexts.orglibretexts.org
≈ 1 NoneC-H/O-H bond is not broken in the rate-determining step. scielo.br
> 1 but small (e.g., 1.1-1.4) SecondaryH/D is not directly involved in bond breaking but is located at or near the reaction center. princeton.edu
< 1 InverseThe transition state is "stiffer" or more sterically crowded for the H-containing reactant than the D-containing one. princeton.edu

Safety and Handling Protocols in Advanced Deuterium Chloride Research Environments

Development of Safe Laboratory Procedures for Handling Deuterium (B1214612) Chloride Gas and Solutions

Safe handling of deuterium chloride, whether in its gaseous form or as a solution, is paramount to preventing accidents and ensuring the well-being of laboratory personnel. sigmaaldrich.comgeneseo.edu The development of robust laboratory procedures requires a thorough understanding of the chemical's properties and potential hazards. sigmaaldrich.comgeneseo.edu

Handling this compound Gas:

This compound gas is toxic if inhaled and can cause severe respiratory irritation. ckgas.comairgas.com It is also corrosive to the respiratory tract. ckgas.comairgas.com Therefore, all work with DCl gas must be conducted within a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure. sigmaaldrich.comairgas.com A continuous monitoring system for detecting leaks is also a critical component of a safe laboratory setup.

When handling cylinders of DCl gas, it is essential to use equipment rated for cylinder pressure and to ensure that all connections are secure. airgas.com A backflow prevention device should be installed in the piping to prevent reverse flow. airgas.com Cylinders should be secured in an upright position to prevent them from falling. ckgas.com

Handling this compound Solutions:

Solutions of this compound, typically in deuterium oxide (D₂O), are corrosive and can cause severe skin burns and eye damage. geneseo.eduisotope.com Therefore, appropriate personal protective equipment (PPE) is mandatory. geneseo.eduisotope.com This includes chemical-resistant gloves (such as nitrile or neoprene), a lab coat or chemical-resistant apron, and chemical splash goggles. geneseo.eduisotope.comarmar-europa.de A face shield should also be worn when there is a significant risk of splashing. armar-europa.de

When preparing solutions or performing reactions, it is crucial to add the acid to the solvent slowly and in a controlled manner to prevent splashing and the release of fumes. carlroth.com All work should be carried out in a chemical fume hood. sigmaaldrich.comcarlroth.com

Interactive Table 1: Safe Handling Procedures for this compound

Form Procedure Key Safety Measures Relevant Citations
Gas Handling and Use- Always work in a certified chemical fume hood.- Use equipment rated for cylinder pressure.- Install a backflow prevention device.- Secure cylinders in an upright position. sigmaaldrich.comckgas.comairgas.com
Leak Detection- Employ a continuous gas monitoring system.- Regularly check connections for leaks.N/A
Solution Personal Protection- Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.- Use a face shield when splashing is a risk. geneseo.eduisotope.comarmar-europa.de
Preparation and Use- Add acid to solvent slowly and in a controlled manner.- Conduct all work in a chemical fume hood. sigmaaldrich.comcarlroth.com

Comprehensive Hazard Assessment and Risk Mitigation Strategies in DCl Research

A thorough hazard assessment is the foundation of a safe research environment. For this compound, this involves identifying all potential hazards associated with its use and implementing strategies to mitigate the associated risks. sigmaaldrich.comgeneseo.edu

Hazard Identification:

The primary hazards of this compound are its corrosivity, toxicity, and its reaction with water and other incompatible materials. sigmaaldrich.comgeneseo.educkgas.com DCl is corrosive to metals and can cause severe burns to the skin, eyes, and respiratory tract. geneseo.edunovachem.com.aucarlroth.com Inhalation of DCl gas or vapors can lead to respiratory irritation, and in severe cases, pulmonary edema. ckgas.comisotope.com Contact with the eyes can cause serious and potentially permanent damage. geneseo.educkgas.com

Risk Mitigation:

To mitigate these risks, a multi-layered approach is necessary, encompassing engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The most effective way to control hazards is to engineer them out of the process. For DCl research, this includes the mandatory use of chemical fume hoods, gas cabinets for storing DCl cylinders, and emergency eyewash stations and safety showers. airgas.comnovachem.com.au

Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing standard operating procedures (SOPs) for all experiments involving DCl, providing comprehensive training to all personnel, and ensuring that the laboratory is properly signed with hazard warnings. airgas.com

Personal Protective Equipment (PPE): As a last line of defense, appropriate PPE must be worn at all times when handling DCl. geneseo.eduairgas.com This includes the gear mentioned in the previous section.

Interactive Table 2: Hazard Assessment and Risk Mitigation for this compound

Hazard Potential Consequences Mitigation Strategy Relevant Citations
Corrosivity - Severe skin and eye burns- Damage to respiratory tract- Corrosion of equipment- Use of appropriate PPE (gloves, goggles, face shield)- Work in a chemical fume hood- Use of corrosion-resistant materials geneseo.educkgas.comnovachem.com.aucarlroth.com
Toxicity - Respiratory irritation- Pulmonary edema- Potential for long-term health effects- Work in a well-ventilated area (fume hood)- Use of a gas monitoring system- Proper training on emergency procedures ckgas.comairgas.comisotope.com
Reactivity - Violent reaction with bases- Release of flammable hydrogen gas with metals- Store away from incompatible materials- Use appropriate fire extinguishing media- Proper grounding of equipment fujifilm.com

Best Practices for Storage and Environmentally Responsible Disposal of this compound Waste in Academic Laboratories

The proper storage and disposal of this compound and its waste are critical for maintaining a safe laboratory and protecting the environment. sigmaaldrich.comchemdox.com

Storage:

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and metals. geneseo.edunovachem.com.aufujifilm.com Cylinders of DCl gas should be stored in a designated gas cabinet. airgas.com Solutions of DCl should be stored in tightly sealed containers made of corrosion-resistant materials. geneseo.eduisotope.com All containers should be clearly labeled with the name of the chemical, its concentration, and any relevant hazard warnings. upenn.edu

Disposal:

This compound waste is considered hazardous and must be disposed of according to institutional and local regulations. sigmaaldrich.comchemdox.comfishersci.com It should never be poured down the drain. chemdox.comupenn.edu

Aqueous Waste: Aqueous solutions of DCl should be neutralized before disposal. This can be done by slowly adding a weak base, such as sodium bicarbonate, until the pH is neutral. The neutralized solution can then be disposed of as hazardous waste.

Gaseous Waste: Unused DCl gas in cylinders should be returned to the supplier. novachem.com.au If this is not possible, the gas must be safely vented through a scrubbing system that neutralizes the acid.

Contaminated Materials: Any materials that have come into contact with DCl, such as gloves, paper towels, and glassware, should be considered hazardous waste and disposed of accordingly. geneseo.edu These materials should be collected in a designated, labeled container. chesse.org

Interactive Table 3: Storage and Disposal of this compound

Aspect Best Practice Key Considerations Relevant Citations
Storage - Store in a cool, dry, well-ventilated area- Keep away from incompatible materials- Use corrosion-resistant containers- Label all containers clearly- Gas cylinders in a dedicated cabinet- Solutions in tightly sealed containers geneseo.eduairgas.comisotope.comnovachem.com.aufujifilm.comupenn.edu
Disposal - Neutralize aqueous waste before disposal- Return unused gas cylinders to the supplier- Dispose of contaminated materials as hazardous waste- Never pour down the drain- Follow all institutional and local regulations sigmaaldrich.comgeneseo.edunovachem.com.auchemdox.comupenn.edufishersci.com

Q & A

Q. How is deuterium chloride used in NMR spectroscopy for structural characterization of organic compounds?

this compound (DCl) is employed to suppress solvent signals in proton (¹H) NMR by deuterating acidic protons (e.g., -OH, -NH) in target molecules. This exchange reduces interference from residual solvent peaks, improving spectral clarity. For example, DCl in D₂O (e.g., 38% w/w) enables precise assignment of proton signals in aqueous samples. Researchers should reference NMR solvent residual peak data (e.g., 1.56 ppm for H₂O in CDCl₃) to distinguish solvent artifacts from analyte signals .

Q. What are the safety considerations when handling this compound in laboratory settings?

DCl is corrosive and toxic if inhaled or ingested. Standard protocols include using PPE (gloves, goggles, fume hoods), neutralizing spills with sodium bicarbonate, and storing under nitrogen to prevent moisture absorption. Safety data sheets (SDS) highlight its ADR 8 II classification (corrosive substances) and WGK 1 (low water hazard) .

Q. How does isotopic substitution with this compound affect reaction mechanism studies?

DCl facilitates kinetic isotope effect (KIE) analysis by replacing hydrogen with deuterium in reaction intermediates. For instance, in acid-catalyzed reactions, slower DCl dissociation (vs. HCl) due to stronger D-O bonds can reveal rate-determining steps. Thermodynamic data (e.g., enthalpy of dissociation) from NIST studies provide baseline comparisons .

Q. What experimental details should be reported when using DCl to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): specify DCl concentration (e.g., 20% in D₂O), deuteration efficiency (≥99.5%), and purity metrics. Include NMR parameters (e.g., solvent, temperature) and safety protocols. For multi-step syntheses, document deuterium exchange steps and quenching methods .

Advanced Research Questions

Q. How can this compound be integrated into diffusion modeling for geological samples?

DCl serves as a tracer in diffusion studies (e.g., shale or argillite) to quantify chloride transport. A 1D numerical model, validated against experimental diffusion coefficients (e.g., 10⁻¹¹ m²/s), incorporates DCl’s isotopic signature to distinguish advection from diffusion. Heterogeneities (e.g., fractures) are identified via deviations from Fickian profiles .

Q. What methodologies are used to analyze molecular motion in DCl-containing compounds via ²H NMR?

²H NMR line-shape analysis and spin-lattice relaxation (T₁) measurements quantify dynamics in solids. For example, in phenpropylammonium chloride, C₃ jumps of -ND₃ groups (quadrupole coupling constant = 165 kHz) and phenyl ring flips are resolved. Variable-temperature studies (e.g., 290–367 K) distinguish slow (solid III) vs. fast (solid I) exchange regimes .

Q. How does this compound enable mechanistic studies of pyrolysis or thermal degradation?

Isotopic labeling with DCl clarifies hydrogen transfer pathways. In carpronium chloride pyrolysis, deuterium tracing revealed methyl migration between N and O atoms, confirmed by GC-MS and CNDO/2 computational modeling. Kinetic isotope effects (KIEs) are calculated from Arrhenius parameters (ΔH‡, ΔS‡) .

Q. What role does DCl play in quantifying thermodynamic isotope effects (TIEs) in aqueous systems?

High-precision conductivity measurements in H₂O/D₂O mixtures (373–573 K, 11.5–20 MPa) compare ionization constants (e.g., acetic acid: pKa(H) vs. pKa(D)). TIEs arise from differences in zero-point energy and solvation, with DCl providing controlled deuteration for pH/D adjustment. Data are fitted to extended Debye-Hückel models .

Reference Tables

Table 1: Key NMR Solvent Peaks for DCl Applications

Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
CDCl₃7.2677.16
D₂O (with DCl)4.79N/A
(CD₃)₂SO2.5039.52
C₆D₆7.16128.06
Data from NMR solvent reference tables .

Table 2: Thermodynamic Properties of HCl vs. DCl

PropertyHClDClSource
ΔH dissociation (kJ/mol)-92.3-95.4NIST
Boiling Point (°C)-85-85 (lit.)Technical SDS
Quadrupole Coupling (kHz)N/A165 ± 5NMR study

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.